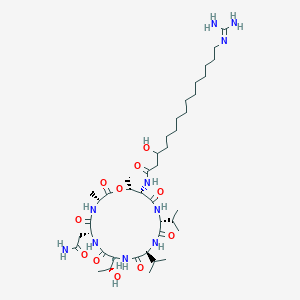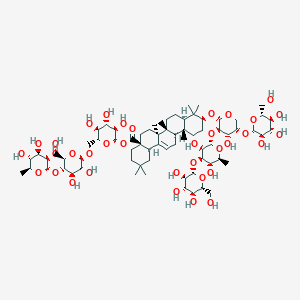
Nicotinyl alcohol hydrofluoride
Übersicht
Beschreibung
Nicotinyl alcohol hydrofluoride is a biochemical . It is a derivative of Nicotinyl alcohol, which is a direct-acting peripheral vasodilator that causes flushing and may decrease blood pressure . It is used in vasospasm and threatened gangrene .
Molecular Structure Analysis
The chemical formula of Nicotinyl alcohol hydrofluoride is C6H8FNO . The molecular weight is 129.130 . The structure of Nicotinyl alcohol, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving Nicotinyl alcohol hydrofluoride are not available, it’s known that Nicotinyl alcohol is a direct-acting peripheral vasodilator . This suggests it may interact with the cardiovascular system to cause vasodilation.Physical And Chemical Properties Analysis
Nicotinyl alcohol appears as a crystal that dissolves in water and alcohol with ease, also soluble in ether; melting range 147–148 °C . The exact physical and chemical properties of Nicotinyl alcohol hydrofluoride are not available in the sources.Wissenschaftliche Forschungsanwendungen
Receptor Mediation and Lipid-Lowering Effect
Nicotinyl alcohol hydrofluoride, related to nicotinic acid (niacin), plays a significant role in lipid metabolism. Research has shown that nicotinic acid binds to receptors such as PUMA-G and HM74, mediating its anti-lipolytic effect in adipose tissue. This action helps in decreasing lipolysis and inhibiting hormone-sensitive triglyceride lipase. These findings indicate the potential of nicotinyl alcohol hydrofluoride in treating dyslipidemia and related conditions (Tunaru et al., 2003).
Induced Resistance in Tobacco
Another application involves the synthesis of N-nicotinyl chitooligosaccharides, derivatives of nicotinic acid. These compounds have been used to induce resistance in tobacco against Tobacco Mosaic Virus (TMV), demonstrating a protective effect on plants. This research suggests a potential agricultural application for compounds derived from nicotinyl alcohol hydrofluoride (Yu-guang, 2008).
Drug Encapsulation and Controlled Release
Nicotinamide, closely related to nicotinic acid, has been encapsulated in cellulose-based electrospun fibers for controlled drug release. This method is utilized for treating skin disorders, demonstrating the potential of nicotinyl alcohol hydrofluoride derivatives in dermatological applications (Nada et al., 2016).
Catalyst in Chemical Reactions
In the field of chemical synthesis, nicotinic acid derivatives have been used as catalysts. For example, ultrafine NiCo bimetallic alloy nanoparticles derived from metal–organic frameworks (MOFs) have shown high catalytic performance in hydrogenation reactions. This suggests potential applications in chemical synthesis and industrial processes (Wang et al., 2018).
Herbicidal Activity
Nicotinic acid has been used in the synthesis of N-(arylmethoxy)-2-chloronicotinamides, which exhibit herbicidal activity against various weeds. This indicates potential applications of nicotinyl alcohol hydrofluoride in the development of new herbicides (Yu et al., 2021).
Energy Storage and Conversion
Compounds derived from nicotinic acid, such as nickel-cobalt sulfide microspheres, have been modified for use in dye-sensitized solar cells, demonstrating higher energy conversion efficiency compared to traditional materials. This suggests potential applications in renewable energy technologies (Huo et al., 2016).
Dental Health
Nicomethanol hydrofluoride has shown efficacy in promoting fluoride uptake by dental enamel, indicating a role in anti-caries protection. This suggests potential applications in dental health products (Sharkov, 2017).
Industrial Applications
Finally, methods for producing nicotinic acid, closely related to nicotinyl alcohol hydrofluoride, have been explored for potential industrial applications. This research is focused on developing more ecologically friendly production methods (Lisicki et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
pyridin-3-ylmethanol;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.FH/c8-5-6-2-1-3-7-4-6;/h1-4,8H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZZYGAYPQWLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CO.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201021265 | |
| Record name | Nicotinyl alcohol hydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicotinyl alcohol hydrofluoride | |
CAS RN |
62756-44-9 | |
| Record name | 3-Pyridinemethanol, hydrofluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62756-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinyl alcohol hydrofluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062756449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinyl alcohol hydrofluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201021265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluoronicomethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINYL ALCOHOL HYDROFLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67656KJH8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(8S,9R,10S,13S,14S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1259909.png)




![[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1259916.png)
